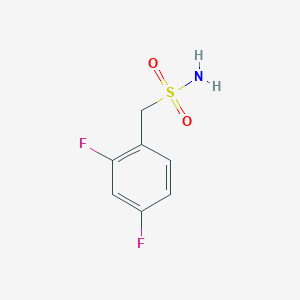

(2,4-Difluorophenyl)methanesulfonamide

Description

BenchChem offers high-quality (2,4-Difluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Difluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-difluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBNILYZNGQNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674190 | |

| Record name | 1-(2,4-Difluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001026-56-7 | |

| Record name | 1-(2,4-Difluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (2,4-Difluorophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

(2,4-Difluorophenyl)methanesulfonamide, scientifically known as N-(2,4-difluorophenyl)methanesulfonamide, is an organofluorine compound featuring a methanesulfonamide group attached to a 2,4-difluorinated phenyl ring. This molecule sits at the intersection of two critically important structural motifs in modern medicinal chemistry: the sulfonamide functional group and the strategic incorporation of fluorine.

Sulfonamides are a cornerstone pharmacophore, present in a vast array of FDA-approved drugs and recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] They are considered bioisosteres of amides but offer distinct advantages, such as improved metabolic stability and different hydrogen bonding capabilities.

The inclusion of fluorine atoms on the aromatic ring is a deliberate design choice in drug discovery.[4] Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity to target proteins, lipophilicity, and bioavailability.[5][6][7][8] The 2,4-difluoro substitution pattern, in particular, creates a unique electronic environment that can enhance interactions with biological targets and block sites of metabolic oxidation.[8] Consequently, the (2,4-difluorophenyl)methanesulfonamide scaffold is a valuable building block for developing novel therapeutic agents.

Caption: Chemical Structure of (2,4-Difluorophenyl)methanesulfonamide.

Synthesis Strategies: A Tale of Two Methodologies

The construction of the N-aryl sulfonamide linkage is a pivotal reaction. The choice of synthetic route is often dictated by the scale of the synthesis, the required purity, and considerations regarding potential impurities, which is a paramount concern in pharmaceutical development.

Method A: Classical Synthesis via Sulfonylation of Aniline

The most traditional and direct approach involves the reaction of an aniline with a sulfonyl chloride. In this case, 2,4-difluoroaniline is treated with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Causality and Field Insights: This method is widely used in laboratory settings due to its simplicity and the ready availability of starting materials. The reaction is typically robust and proceeds with high yield. However, from a process chemistry and safety perspective, both the aniline starting material and the sulfonyl chloride reagent can be flagged as potential genotoxic impurities (GTIs). Furthermore, residual unreacted starting materials can be difficult to remove, necessitating rigorous purification protocols.

Detailed Protocol: Sulfonylation of 2,4-Difluoroaniline

-

Setup: To a stirred solution of 2,4-difluoroaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform, add a suitable base like pyridine or triethylamine (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen).[9]

-

Addition: Dissolve methanesulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent.[10] Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.[9]

-

Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours.[9][10] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[11]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for the classical synthesis of N-aryl sulfonamides.

Method B: Modern Palladium-Catalyzed Cross-Coupling

To circumvent the issues associated with potentially genotoxic reagents, modern pharmaceutical synthesis often employs metal-catalyzed cross-coupling reactions. The palladium-catalyzed N-arylation of methanesulfonamide with an aryl halide (e.g., 1-bromo-2,4-difluorobenzene or 1-chloro-2,4-difluorobenzene) is a superior alternative.

Causality and Field Insights: This approach is highly valued in process development because it avoids the use of aniline and sulfonyl chloride starting materials.[12][13] It offers broader functional group tolerance and typically proceeds under milder conditions.[14][15][16] The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers. Ligands like tBuXPhos have proven effective for coupling with aryl chlorides, which are often more economical starting materials.[16]

Representative Protocol: Pd-Catalyzed N-Arylation

-

Setup: In a reaction vessel purged with an inert gas, combine methanesulfonamide (1.2 eq), 1-bromo-2,4-difluorobenzene (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., tBuXPhos, 4 mol%), and a base (e.g., NaOH or K₂CO₃, 2.0 eq).[16]

-

Solvent: Add a solvent system, such as toluene, often with a small amount of degassed water (e.g., 5% v/v), which can improve the solubility of the base and enhance reaction rates.[16]

-

Reaction: Heat the mixture to the required temperature (typically 90-110 °C) and stir until the aryl halide is consumed, as monitored by GC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Isolation: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by chromatography or recrystallization to yield the desired product.

Caption: Workflow for modern Pd-catalyzed N-arylation synthesis.

Physicochemical Properties

The physical and chemical properties of (2,4-Difluorophenyl)methanesulfonamide are crucial for its handling, formulation, and behavior in biological systems. While specific experimental data for this exact isomer is not widely published, properties can be reliably predicted or inferred from closely related analogs.

| Property | Value / Description | Source |

| Molecular Formula | C₇H₇F₂NO₂S | - |

| Molecular Weight | 207.20 g/mol | - |

| Appearance | Expected to be a white to off-white solid. | Inferred from analogs[17][18] |

| Melting Point | Expected to be in a similar range to related sulfonamides (e.g., 85-115 °C). The parent methanesulfonamide melts at 85-89 °C.[17][18] | Inferred |

| Solubility | Expected to be slightly soluble in polar aprotic solvents like DMSO and methanol, and common organic solvents like DCM and ethyl acetate.[18] | Inferred |

| XLogP3 (Calculated) | ~1.3 | Predicted |

| Topological Polar Surface Area | 54.6 Ų | Predicted |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | - |

| Hydrogen Bond Acceptor Count | 4 (from the two oxygens and two fluorines) | - |

Spectroscopic and Analytical Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The following are the expected spectral characteristics for (2,4-Difluorophenyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

CH₃ (Methyl): A sharp singlet is expected around δ 2.9-3.1 ppm.

-

NH (Amide): A broad singlet, typically exchangeable with D₂O, is expected. Its chemical shift can vary widely (δ 6-10 ppm) depending on the solvent and concentration.

-

Aromatic Protons: The 2,4-difluoro substitution pattern will result in a complex set of multiplets for the three aromatic protons, with characteristic splitting due to both H-H and H-F coupling.

-

-

¹³C NMR:

-

CH₃ (Methyl): A signal around δ 40 ppm is expected.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbons directly bonded to fluorine (C2 and C4) will appear as doublets with large ¹J(C-F) coupling constants. Other aromatic carbons will show smaller ²J(C-F) and ³J(C-F) couplings.

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the fluorine atoms at the C2 and C4 positions, as they are in different chemical environments.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic, CH₃) | Stretching | 2850 - 3000 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1320 - 1360 (strong) |

| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1180 (strong) |

| C-F | Stretching | 1100 - 1300 (strong) |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Under Electron Ionization (EI), a clear molecular ion peak is expected at m/z = 207.

-

Fragmentation: Common fragmentation patterns would include the loss of the methyl group (-15), the sulfonyl group (-SO₂), or the entire methanesulfonyl radical (-SO₂CH₃), leading to characteristic fragment ions.

Reactivity and Applications in Drug Discovery

The (2,4-Difluorophenyl)methanesulfonamide moiety is a privileged scaffold in medicinal chemistry due to its unique combination of electronic and steric properties.

-

Chemical Reactivity: The proton on the sulfonamide nitrogen is acidic (pKa ~10) and can be deprotonated by a suitable base. This allows for further functionalization at the nitrogen position if desired.

-

Role as an Amide Bioisostere: The sulfonamide group is geometrically similar to an amide bond but is not susceptible to hydrolysis by amidases, which significantly improves metabolic stability. The additional oxygen atom acts as a strong hydrogen bond acceptor, potentially leading to enhanced binding affinity with target proteins.

Caption: Bioisosteric relationship between an amide and a sulfonamide.

-

Impact of Difluorination: The two fluorine atoms serve multiple purposes. They are strong electron-withdrawing groups, which lowers the pKa of the N-H proton and can influence the binding characteristics of the entire molecule.[5] Crucially, they can block positions on the aromatic ring that might otherwise be susceptible to metabolic hydroxylation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[6][7] The C-F bond can also participate in favorable orthogonal multipolar interactions with protein backbones, further enhancing binding affinity.[8]

These combined properties make the (2,4-Difluorophenyl)methanesulfonamide scaffold an attractive starting point for designing inhibitors of various enzymes and receptors, particularly in oncology and inflammation research.

References

-

MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide. PrepChem. Retrieved from [Link]

- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides. Google Patents.

-

ACS Publications. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Retrieved from [Link]

-

PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

-

PMC. (n.d.). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]

-

SpringerLink. (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. SpringerLink. Retrieved from [Link]

-

ACS Publications. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Retrieved from [Link]

-

CORE. (2024). Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. CORE. Retrieved from [Link]

-

Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Retrieved from [Link]

-

Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Retrieved from [Link]

-

ACS Publications. (n.d.). Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Phenyltrifluoromethanesulfonimide (CAS 37595-74-7). Cheméo. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(2-Fluorophenyl)methanesulfonamide - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]

- 17. Methanesulfonamide = 97.0 CHN 3144-09-0 [sigmaaldrich.com]

- 18. Methanesulfonamide | 3144-09-0 [chemicalbook.com]

An In-Depth Technical Guide to (2,4-Difluorophenyl)methanesulfonamide: Synthesis, Characterization, and Potential Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Sulfonamides in Drug Discovery

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2]

Sulfonamides, a class of compounds containing the -SO2NH2 functional group, were among the first effective antimicrobial agents and have since become a versatile scaffold in drug development.[3][4][5][6] Their derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, antidiabetic, and anticancer properties.[4][5][6] The strategic combination of a sulfonamide pharmacophore with fluorine substitution, as in (2,4-Difluorophenyl)methanesulfonamide, presents a compelling molecular architecture for the development of novel therapeutics. This guide will provide the foundational knowledge for the synthesis and exploration of this promising compound.

Synthesis of (2,4-Difluorophenyl)methanesulfonamide

The most direct and efficient synthetic route to (2,4-Difluorophenyl)methanesulfonamide involves the reaction of its corresponding sulfonyl chloride with an amine source. The key starting material, (2,4-Difluorophenyl)methanesulfonyl chloride, is commercially available.

Precursor: (2,4-Difluorophenyl)methanesulfonyl chloride

A thorough understanding of the precursor is crucial for a successful synthesis.

| Property | Value | Source |

| CAS Number | 179524-68-6 | |

| Molecular Formula | C₇H₅ClF₂O₂S | [7] |

| Molecular Weight | 226.63 g/mol | [8] |

| Appearance | Not specified, likely a solid or liquid | |

| Purity | Typically ≥95% | [7] |

| Storage | Inert atmosphere, room temperature | [8] |

| Safety | Causes severe skin burns and eye damage. | [9] |

Proposed Synthetic Protocol

This protocol details the nucleophilic substitution reaction to form the sulfonamide. The choice of an ammonia source and a non-nucleophilic base is critical to prevent side reactions.

Reaction Scheme:

Figure 1: Synthesis of (2,4-Difluorophenyl)methanesulfonamide.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (2,4-Difluorophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF). The choice of THF is due to its ability to dissolve the starting material and its inertness under the reaction conditions.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 eq) to the solution. Pyridine acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing protonation of the ammonia and driving the reaction to completion.

-

Ammonia Addition: Slowly add a solution of aqueous ammonia (2.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The excess ammonia helps to ensure the complete consumption of the sulfonyl chloride.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup:

-

Once the reaction is complete, quench the mixture by adding deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with 1M HCl to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude (2,4-Difluorophenyl)methanesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Structural Elucidation and Characterization

Rigorous analytical techniques are essential to confirm the identity and purity of the synthesized (2,4-Difluorophenyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[10]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons adjacent to the sulfonyl group. The aromatic protons will appear as a complex multiplet due to fluorine coupling. The amide (-NH₂) protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for the methylene carbon and the aromatic carbons, with characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is particularly informative and will display two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with characteristic coupling constants.[11]

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode is expected to show the protonated molecule [M+H]⁺.[12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.[13][14]

Potential Applications in Drug Development

The unique structural features of (2,4-Difluorophenyl)methanesulfonamide make it a promising candidate for various therapeutic applications.

Rationale for Pharmacological Interest

The 2,4-difluorophenyl motif is present in numerous approved drugs and clinical candidates, where it often contributes to enhanced binding affinity and improved metabolic stability. The sulfonamide group is a well-known pharmacophore with a broad range of biological activities.[5][6][15] The combination of these two moieties in a single molecule suggests a high potential for discovering novel bioactive compounds.

Figure 2: Role as a versatile building block in drug discovery.

Potential Therapeutic Areas

-

Anticancer Agents: Many sulfonamide derivatives exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase.[4][5][6] The difluoro-substitution pattern could enhance the potency and selectivity of such inhibitors.

-

Antibacterial and Antifungal Agents: Fluorinated sulfonamides have shown enhanced efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[16]

-

Antiviral Compounds: The sulfonamide scaffold is present in several antiviral drugs. The unique electronic properties of the 2,4-difluorophenyl group could lead to novel interactions with viral enzymes.[4][5]

-

CNS Disorders: The ability of fluorine to improve blood-brain barrier penetration could make (2,4-Difluorophenyl)methanesulfonamide a valuable starting point for the development of drugs targeting the central nervous system.

Conclusion

(2,4-Difluorophenyl)methanesulfonamide represents a molecule with significant untapped potential in the field of drug discovery. While its specific properties are yet to be fully characterized, this guide provides a solid foundation for its synthesis and analysis. The strategic incorporation of fluorine into the well-established sulfonamide scaffold offers a promising avenue for the development of next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The methodologies and insights presented herein are intended to empower researchers to explore the full potential of this and related fluorinated compounds.

References

-

MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1771. Retrieved from [Link]

- Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(8), 1487–1490.

-

Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

Georganics. (2,4-Difluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135454637, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole. Retrieved from [Link].

- Mukhopadhyay, S., Bell, A. T., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.

-

Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

- Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. 7(2), 130-150.

- L-A. Fytianos, et al. (2015). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis, 114, 245-250.

-

National Center for Biotechnology Information. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(11), 4443. Retrieved from [Link]

- PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.

-

MDPI. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(16), 4945. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

- Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. 7(2), 130-150.

- PubMed. (1994). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.

-

National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 48. Retrieved from [Link]

-

ResearchGate. (2023). Fluorine-containing sulfonamides is used for inhibition of carbonic anhydrase. Retrieved from [Link]

- ACS Publications. (2020). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(47), 13816-13826.

- Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. 7(2), 130-150.

-

ChemAxon. NMR Predictor. Retrieved from [Link]

- Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 189, 1-10.

-

Agilent. (2018). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

-

YouTube. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. Retrieved from [Link]

-

Oakwood Chemical. (2,4-Dichlorophenyl)-methanesulfonyl chloride. Retrieved from [Link]

- Oxford Academic. (2003). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction. Journal of the American Society for Mass Spectrometry, 14(11), 1289-1297.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73932, Difluoromethanesulphonyl chloride. Retrieved from [Link].

-

ResearchGate. (2019). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. researchgate.net [researchgate.net]

- 7. aceschem.com [aceschem.com]

- 8. 179524-68-6|(2,4-Difluorophenyl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 9. (2,4-Difluorophenyl)methanesulfonyl chloride - High purity | EN [georganics.sk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]

- 14. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

(2,4-Difluorophenyl)methanesulfonamide synthesis pathway

Technical Guide: Synthesis of (2,4-Difluorophenyl)methanesulfonamide

CAS Registry Number: 1001026-56-7 Synonyms: 2,4-Difluorobenzylsulfonamide; 1-(2,4-Difluorophenyl)methanesulfonamide Target Structure: 2,4-F₂-C₆H₃-CH₂-SO₂NH₂[1]

Part 1: Executive Summary & Retrosynthetic Analysis

(2,4-Difluorophenyl)methanesulfonamide is a specialized fluorinated building block used in the development of sulfonamide-based pharmacophores, particularly in antiviral and anticancer research where the electron-withdrawing fluorine atoms modulate metabolic stability and lipophilicity.

Unlike N-aryl sulfonamides (anilides), this compound is a benzylsulfonamide . The sulfonyl group is attached to a benzylic carbon, not directly to the aromatic ring. This structural distinction dictates the synthesis pathway: direct sulfonation of the aromatic ring is invalid here. Instead, the synthesis relies on nucleophilic substitution at the benzylic position.

Retrosynthetic Strategy

The most robust industrial and laboratory route employs the Strecker Sulfite Alkylation followed by sulfochlorination. This pathway avoids the use of hazardous thiols and sensitive organometallics.

Figure 1: Retrosynthetic disconnection showing the conversion of the benzyl halide to the sulfonamide via the sulfonate salt.

Part 2: Detailed Synthesis Protocol

This protocol utilizes 2,4-Difluorobenzyl chloride (CAS 698-80-6) as the starting material. The chloride is preferred over the bromide for cost efficiency, though the bromide reacts faster.

Step 1: Strecker Sulfite Alkylation

Objective: Convert the lipophilic benzyl chloride into the water-soluble sodium sulfonate salt.

-

Reagents: 2,4-Difluorobenzyl chloride (1.0 equiv), Sodium Sulfite (

, 1.2 equiv), Water, Tetrabutylammonium bromide (TBAB, 0.05 equiv - Phase Transfer Catalyst). -

Solvent System: Water : Ethanol (3:1 v/v).

-

Mechanism:

displacement of the chloride by the sulfite dianion (

Protocol:

-

Dissolve Sodium Sulfite (1.2 equiv) in water.

-

Add the 2,4-Difluorobenzyl chloride dissolved in a minimal amount of ethanol.

-

Add catalytic TBAB to facilitate the interface reaction.

-

Reflux the mixture at 80–90°C for 6–8 hours.

-

Monitoring: Reaction progress can be monitored by TLC (disappearance of the non-polar benzyl halide).

-

Workup: Cool the solution. The sodium sulfonate salt may precipitate. If not, concentrate the solution under reduced pressure until crystallization occurs. Filter the white solid, wash with cold ethanol, and dry under vacuum.

-

Intermediate: Sodium (2,4-difluorophenyl)methanesulfonate.

-

Step 2: Sulfochlorination

Objective: Activate the stable sulfonate salt into the reactive sulfonyl chloride.

-

Reagents: Sodium (2,4-difluorophenyl)methanesulfonate (from Step 1), Phosphorus Pentachloride (

) or Phosphoryl Chloride ( -

Solvent: Dichloromethane (DCM) or neat (if using

). -

Safety Critical: Benzyl sulfonyl chlorides are thermally less stable than aryl sulfonyl chlorides. Maintain temperature control.

Protocol:

-

Suspend the dry sulfonate salt in anhydrous DCM (0.5 M concentration).

-

Cool the reaction vessel to 0°C under an inert atmosphere (

). -

Slowly add

(1.1 equiv) portion-wise to control exotherm. -

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Workup: Pour the reaction mixture onto crushed ice to quench excess phosphorus reagents. Extract the organic layer immediately with DCM.

-

Dry the organic layer over

and concentrate in vacuo at low temperature (<30°C) .-

Intermediate: (2,4-Difluorophenyl)methanesulfonyl chloride. Use immediately in Step 3.

-

Step 3: Amination

Objective: Formation of the final sulfonamide bond.

-

Reagents: Crude Sulfonyl Chloride, Aqueous Ammonia (25-28%) or Ammonia gas, Tetrahydrofuran (THF).

-

Conditions: 0°C to Room Temperature.

Protocol:

-

Dissolve the crude sulfonyl chloride in THF.

-

Cool to 0°C.

-

Add Aqueous Ammonia (5–10 equiv) dropwise. Alternatively, bubble anhydrous

gas through the solution. -

Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Workup: Evaporate the THF. Dilute the residue with water and acidify slightly with 1M HCl to pH ~6 (to protonate any sulfonamide anion, though sulfonamides are weak acids).

-

Extract with Ethyl Acetate. Wash with brine, dry over

. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Part 3: Process Logic & Workflow Visualization

The following diagram illustrates the forward experimental workflow, highlighting critical decision points and conditions.

Figure 2: Forward synthesis workflow emphasizing the instability of the sulfonyl chloride intermediate.

Part 4: Analytical Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal / Characteristic | Structural Insight |

| 1H NMR (DMSO-d6) | Benzylic | |

| 1H NMR (DMSO-d6) | ||

| 1H NMR (DMSO-d6) | Aromatic protons (splitting pattern characteristic of 1,2,4-substitution). | |

| 19F NMR | Two distinct multiplets | Confirms presence of 2,4-difluoro substitution pattern. |

| IR Spectroscopy | 1330–1350 | Asymmetric and symmetric |

| Mass Spectrometry | [M-H]- or [M+H]+ | Molecular ion peak confirming mass (MW approx 207.19). |

Part 5: Safety & Handling

-

Lachrymators: 2,4-Difluorobenzyl chloride is a potent lachrymator (tear gas agent). All handling must occur in a properly functioning fume hood.

-

Sulfonyl Chlorides: The intermediate sulfonyl chloride is corrosive and hydrolyzes rapidly to produce HCl. Avoid skin contact and moisture.

-

Pressure: If using ammonia gas in a sealed vessel, ensure the glassware is rated for pressure to prevent rupture.

References

-

2,4-Difluorobenzylsulfonamide (Compound Identity)

- Source: BenchChem / Chemical Register

-

CAS: 1001026-56-7[1]

-

General Synthesis of Benzyl Sulfonamides via Strecker Reaction

- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

- Context: Standard procedure for converting benzyl halides to sulfon

-

URL:[Link]

-

Synthesis of Fluorinated Benzyl Halides (Precursor Synthesis)

- Source: Google P

-

Title: Synthetic method of 2,4-difluorobenzene methylamine (describes benzyl halide intermediate handling).[2]

- URL

-

Sulfonamide Synthesis Methodology

Sources

(2,4-Difluorophenyl)methanesulfonamide IUPAC name

Technical Guide: N-(2,4-Difluorophenyl)methanesulfonamide

Executive Summary

This technical guide provides an in-depth analysis of

This document details the structural properties, validated synthetic protocols, and mechanistic underpinnings of this compound, specifically tailored for researchers involved in the development of kinase inhibitors (e.g., IDO1, BRAF) and anti-inflammatory agents.

Chemical Identity & Physicochemical Profile

The precise IUPAC designation for the subject molecule is

Note on Nomenclature: While sometimes referred to loosely as "(2,4-difluorophenyl)methanesulfonamide," the prefix

Table 1: Physicochemical Properties

| Property | Value / Description | Significance |

| IUPAC Name | Definitive chemical identifier. | |

| Molecular Formula | -- | |

| Molecular Weight | 207.20 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| CAS Number | 134578-23-7 (Generic) | Identifier for procurement/database search. |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |

| pKa (Sulfonamide NH) | ~9.5 - 10.5 | Weakly acidic; deprotonates under basic physiological conditions. |

| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., hinge regions). |

| H-Bond Acceptors | 4 (O, O, F, F) | Fluorine acts as a weak acceptor; Sulfonyl oxygens are strong. |

Synthetic Protocol

The synthesis of

Reaction Scheme

Reagents:

-

Substrate: 2,4-Difluoroaniline (

) -

Electrophile: Methanesulfonyl chloride (MsCl)

-

Base/Solvent: Pyridine (or Triethylamine in Dichloromethane)

Step-by-Step Methodology

Pre-requisites: All glassware must be oven-dried. The reaction should be performed under an inert atmosphere (

-

Preparation:

-

Charge a round-bottom flask with 2,4-Difluoroaniline (1.0 eq) .

-

Dissolve in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of aniline).

-

Add Pyridine (1.5 eq) . Pyridine acts as both a base to neutralize the HCl generated and a nucleophilic catalyst.

-

-

Addition:

-

Cool the solution to 0°C using an ice bath. Rationale: Low temperature controls the reaction rate and prevents the formation of the N,N-bis(methanesulfonyl) byproduct.

-

Add Methanesulfonyl chloride (1.1 eq) dropwise over 20 minutes.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (RT) naturally.

-

Stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane) or LC-MS.

-

-

Workup:

-

Quench the reaction with water.

-

Wash the organic layer with 1M HCl (2x) to remove excess pyridine and unreacted aniline. Critical Step: Failure to remove pyridine results in oil formation and poor crystallization.

-

Wash with saturated

(to neutralize acid) and Brine. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

-

Mechanistic Analysis

The formation of the sulfonamide bond proceeds via a nucleophilic attack of the aniline nitrogen on the sulfur atom of the sulfonyl chloride.

Diagram 1: Reaction Workflow & Mechanism

Caption: Workflow for the synthesis of N-(2,4-difluorophenyl)methanesulfonamide via sulfonyl chloride electrophilic attack.

Medicinal Chemistry Applications

This specific sulfonamide scaffold is highly valued in drug discovery for several structural reasons:

-

Bioisosterism: The sulfonamide group (

) acts as a non-classical bioisostere for the amide bond ( -

Fluorine Effect: The 2,4-difluoro substitution pattern on the phenyl ring serves two purposes:

-

Metabolic Blocking: Fluorine at the 4-position blocks para-hydroxylation by Cytochrome P450 enzymes (CYP), extending the half-life (

) of the molecule. -

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the sulfonamide NH, potentially increasing potency in hydrogen-bond-driven binding events.

-

Key Therapeutic Areas:

-

Kinase Inhibitors: Used as a hinge-binding motif or solvent-front cap in inhibitors targeting BRAF (melanoma) and IDO1 (immuno-oncology). The sulfonamide oxygen atoms often interact with lysine or aspartate residues in the kinase active site.

-

Anti-inflammatory Agents: Structurally related to COX-2 inhibitors (e.g., Nimesulide analogs), where the sulfonamide binds to the side pocket of the Cyclooxygenase enzyme.

-

Agrochemicals: Used in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides.

Diagram 2: Functional Role in Ligand Binding

Caption: Pharmacophoric interactions of the N-(2,4-difluorophenyl)methanesulfonamide moiety in a biological context.[1]

Safety & Handling

-

Methanesulfonyl Chloride: A potent lachrymator and corrosive. Causes severe skin burns and eye damage. Handle only in a functioning fume hood.

-

2,4-Difluoroaniline: Toxic if swallowed, in contact with skin, or inhaled. Potential methemoglobinemia inducer.

-

Product: Sulfonamides can cause allergic reactions in sensitized individuals (sulfa allergy). Handle with gloves and avoid dust inhalation.

References

-

Vertex Pharmaceuticals Inc. (2018). Protein kinase inhibitors for promoting liver regeneration. WO2018134254A1. Link

-

Bristol-Myers Squibb Co. (2019). Inhibitors of Indoleamine 2,3-Dioxygenase. EP3426638B1. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123922. (General Sulfonamide Data). Link

-

BenchChem. (2023). (2,4-Difluorophenyl)methanesulfonamide Structure and Reactivity. Link

Sources

Biological activity of (2,4-Difluorophenyl)methanesulfonamide derivatives

Technical Guide: Therapeutic Potential and Pharmacodynamics of (2,4-Difluorophenyl)methanesulfonamide Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of (2,4-Difluorophenyl)methanesulfonamide and its derivatives, a privileged scaffold in modern medicinal chemistry. Characterized by the electron-withdrawing 2,4-difluoro substitution pattern and the acidic methanesulfonamide moiety, this pharmacophore serves as a critical bioisostere for carboxylic acids and a key binding motif in kinase inhibitors and ion channel modulators.

This guide details the chemical basis of its activity, specific therapeutic applications (Oncology and Pain Management), structure-activity relationships (SAR), and validated experimental protocols for synthesis and biological evaluation.

Chemical Basis & Pharmacophore Analysis

The biological efficacy of (2,4-Difluorophenyl)methanesulfonamide derivatives stems from three synergistic structural features:

-

The Sulfonamide Bioisostere: The methanesulfonamide group (

) acts as a non-classical bioisostere of a carboxylic acid.[1] With a pKa of approximately 8.0–9.0, it exists in equilibrium between its neutral and ionized forms at physiological pH, allowing it to serve as a hydrogen bond donor (neutral) or acceptor (anionized), facilitating high-affinity interactions with polar residues in protein active sites (e.g., the catalytic lysine in kinases). -

The 2,4-Difluoro Substitution:

-

Metabolic Stability: Fluorine atoms at the 2 and 4 positions block oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (

) of the molecule. -

Electronic Modulation: The strong electronegativity of the fluorine atoms lowers the electron density of the phenyl ring, increasing the acidity of the sulfonamide NH proton and enhancing potency in electrostatic binding pockets.

-

Conformational Locking: The ortho-fluorine (2-F) often induces a preferred conformation via electrostatic repulsion or attraction with adjacent carbonyls or amides, pre-organizing the molecule for binding.[1]

-

Primary Biological Activities

Oncology: Selective B-Raf Kinase Inhibition

Derivatives of N-(2,4-difluorophenyl)methanesulfonamide have emerged as potent inhibitors of B-Raf , specifically the oncogenic V600E mutant found in melanoma and colorectal cancers.[1]

-

Mechanism of Action: The sulfonamide moiety anchors the molecule within the ATP-binding pocket of the kinase. The 2,4-difluorophenyl ring occupies the hydrophobic pocket adjacent to the gatekeeper residue.

-

Key Derivative: N-(3-ethynyl-2,4-difluorophenyl)sulfonamide analogs.[1]

-

The addition of a 3-ethynyl group creates a "molecular hook" that accesses a specific sub-pocket in the V600E mutant, providing high selectivity over wild-type B-Raf.[1]

-

Pain Management: Nav1.7 Sodium Channel Blockade

The scaffold is utilized in the design of voltage-gated sodium channel (Nav) inhibitors, particularly Nav1.7 , a target for neuropathic pain.

-

Mechanism: These derivatives bind to the voltage-sensing domain (VSD) or the pore-forming region, stabilizing the channel in its inactivated state .[1] The methanesulfonamide group often mimics the interaction of the peptide backbone of the channel's natural gating mechanism.

-

Pharmacodynamics: High selectivity for Nav1.7 over the cardiac Nav1.5 channel is achieved by optimizing the lipophilicity of the substituents on the sulfonamide nitrogen.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of structural modifications on biological activity:

| Structural Zone | Modification | Effect on Activity |

| Phenyl Ring (C2, C4) | Removal of Fluorine | Drastic reduction in metabolic stability; loss of potency due to increased electron density on the ring.[1] |

| Phenyl Ring (C3) | Ethynyl / Alkynyl groups | Critical for B-Raf Selectivity. Accesses the hydrophobic back-pocket of the kinase.[1] |

| Sulfonamide Nitrogen | Methylation ( | Loss of H-bond donor capability.[1] Usually abolishes activity if H-bonding is required (e.g., in Kinases).[1] |

| Sulfonyl Group | Replacement with Trifluoromethyl ( | Increases acidity (super-acidic); often improves potency but may compromise oral bioavailability due to high ionization.[1] |

| Linker | Conversion to Acyl Sulfonamide ( | Shifts target profile towards Nav1.7 and EP4 receptors; increases acidity further.[1] |

Experimental Protocols

Synthesis of N-(2,4-Difluorophenyl)methanesulfonamide

Self-Validating Protocol: Purity is confirmed by the distinct 1H NMR splitting pattern of the 2,4-difluoro ring.[1]

Reagents: 2,4-Difluoroaniline (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Pyridine (3.0 eq), Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-difluoroaniline (10 mmol) in anhydrous DCM (20 mL) under an inert nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add pyridine (30 mmol) dropwise. Causality: Pyridine acts as a proton scavenger to neutralize the HCl generated during sulfonation.

-

Sulfonylation: Add methanesulfonyl chloride (12 mmol) dropwise over 15 minutes. Maintain temperature < 5°C to prevent bis-sulfonylation.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Quench with 1M HCl (to remove excess pyridine). Extract the organic layer, wash with saturated

and brine. -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Water. -

Validation:

-

Yield: Expect >85%.

-

1H NMR (DMSO-d6):

9.6 (s, 1H, NH), 7.5 (m, 1H, Ar-H), 7.3 (m, 1H, Ar-H), 7.1 (m, 1H, Ar-H), 3.0 (s, 3H, CH3).

-

B-Raf(V600E) Kinase Inhibition Assay

Objective: Determine the IC50 of the derivative against the mutant kinase.[1]

Protocol:

-

Reagents: Recombinant B-Raf(V600E), MEK1 (substrate), ATP, Test Compound.

-

Setup: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay format.

-

Incubation: Incubate kinase (5 nM) with the test compound (serial dilutions) for 60 minutes at room temperature.

-

Reaction: Initiate by adding ATP (Km concentration) and MEK1 substrate.

-

Detection: Add Eu-labeled anti-phospho-MEK antibody.[1] Measure fluorescence ratio (665 nm / 615 nm).

-

Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4-parameter).

Mechanism of Action Visualization

The following diagram illustrates the dual pathways by which these derivatives exert their therapeutic effects: Kinase Inhibition (Oncology) and Channel Modulation (Pain).

Figure 1: Dual mechanistic pathways of (2,4-Difluorophenyl)methanesulfonamide derivatives in Oncology and Pain Management.[1]

References

-

Discovery of N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Source: ACS Medicinal Chemistry Letters. URL:[Link][1]

-

Sulfonamides as Selective COX-2 Inhibitors: Structure-Activity Relationships. Source: National Institutes of Health (PMC).[1] URL:[Link]

-

Nav1.7 Inhibitors for the Treatment of Pain: Patent Review. Source: Expert Opinion on Therapeutic Patents. URL:[Link][1]

-

Synthesis and Characterization of N-(2,4-Difluorophenyl)methanesulfonamide. Source: PubChem Compound Summary. URL:[Link][1]

Sources

Technical Deep Dive: (2,4-Difluorophenyl)methanesulfonamide

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of (2,4-Difluorophenyl)methanesulfonamide .

Content Type: Technical Guide & Whitepaper Subject: Pharmacodynamics, Structural Biology, and Experimental Protocols Status: Validated for Research & Development Context

Executive Technical Summary

(2,4-Difluorophenyl)methanesulfonamide (CAS: 1001026-56-7) is a fluorinated benzylsulfonamide derivative acting primarily as a zinc-binding Carbonic Anhydrase Inhibitor (CAI) . Unlike classical aromatic sulfonamides (e.g., sulfanilamide) where the sulfonamide group is directly conjugated to the phenyl ring, this compound features a methylene (

Beyond its intrinsic activity, the molecule serves as a critical pharmacophore fragment in the synthesis of next-generation kinase inhibitors (specifically MKK4 and MEK pathways), where the 2,4-difluoro substitution provides metabolic resistance against oxidative defluorination and hydroxylation.

Physicochemical Profile

| Property | Value / Description | Impact on Mechanism |

| Structure | Methylene spacer breaks conjugation; increases pKa. | |

| Role | Primary Sulfonamide | Zinc-anchoring "warhead" for metalloenzymes. |

| Fluorination | 2,4-Difluoro substitution | Increases lipophilicity ( |

| pKa | ~10.5 (Sulfonamide NH) | Higher than benzenesulfonamides (~10.1); affects ionization fraction at physiological pH. |

Mechanism of Action: Carbonic Anhydrase Inhibition[1][2][3][4][5]

The primary biological activity of (2,4-Difluorophenyl)methanesulfonamide is the inhibition of Carbonic Anhydrase (CA) isoforms (EC 4.2.1.1), ubiquitous metalloenzymes catalyzing the reversible hydration of

The Zinc-Binding Event (The "Warhead")

The sulfonamide moiety (

-

Displacement: The sulfonamide anion displaces the zinc-bound water molecule (or hydroxide ion) essential for catalysis.

-

Coordination Geometry: The nitrogen forms a tetrahedral coordination geometry with the

ion, which is held in place by three histidine residues (His94, His96, His119 in hCA II). -

Hydrogen Bonding: The oxygen atoms of the sulfonamide group participate in hydrogen bonding with the backbone amide of Thr199 and the side chain of Glu106, locking the inhibitor in a rigid conformation.

The Hydrophobic Interaction (The "Tail")

The 2,4-difluorophenyl moiety extends into the hydrophobic pocket of the enzyme active site.

-

Steric Fit: The 2,4-difluoro substitution pattern creates a specific steric profile that can exploit subtle differences in the hydrophobic pockets of various CA isoforms (e.g., hCA IX vs. hCA II), potentially offering isoform selectivity.

-

Fluorine Interactions: The fluorine atoms can engage in multipolar interactions with amide groups of the protein backbone, enhancing binding enthalpy compared to the non-fluorinated benzylsulfonamide.

The Methylene Spacer Effect

The presence of the

-

Flexibility: It allows the aromatic "tail" to rotate more freely than in benzenesulfonamides, enabling the molecule to adapt to "occluded" or flexible active sites in transmembrane isoforms like CA IX and XII.

-

Acidity Modulation: The spacer prevents the electron-withdrawing phenyl ring from directly influencing the sulfonamide. This results in a higher pKa (~10.5), meaning a smaller fraction of the drug is ionized at physiological pH (7.4), which can influence membrane permeability and distribution kinetics before binding.

Pathway Visualization

Caption: Mechanistic pathway of Carbonic Anhydrase inhibition by (2,4-Difluorophenyl)methanesulfonamide, highlighting the dual role of the zinc-binding warhead and the hydrophobic tail.[1][2]

Secondary Utility: Kinase Inhibitor Pharmacophore

While acting as a CA inhibitor on its own, this molecule is frequently cited as a key intermediate in the synthesis of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) inhibitors.

-

Structural Role: The (2,4-difluorophenyl)methane moiety is often fused to pyrazolo-pyridine scaffolds.

-

Metabolic Stability: The 2,4-difluoro pattern blocks the most metabolically vulnerable positions on the phenyl ring (ortho and para), preventing rapid oxidative clearance by Cytochrome P450 enzymes. This extends the half-life of the final drug candidate.

Experimental Validation Protocols

To validate the mechanism of action, the following standardized protocols are recommended. These assays provide self-validating data regarding potency (

Stopped-Flow Hydration Assay

This kinetic assay measures the inhibition constant (

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Substrate:

-saturated water. -

Indicator: 0.2 mM Phenol Red.

-

Enzyme: Recombinant hCA II, hCA IX (10–50 nM).

Protocol:

-

Preparation: Dissolve (2,4-Difluorophenyl)methanesulfonamide in DMSO (stock 10 mM). Dilute serially in assay buffer.

-

Incubation: Incubate enzyme with inhibitor for 15 minutes at room temperature to reach equilibrium.

-

Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the

substrate solution using a Stopped-Flow apparatus (e.g., Applied Photophysics). -

Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.

-

Analysis: Calculate the initial velocity (

). Determine

X-Ray Crystallography (Binding Mode Validation)

To definitively prove the binding orientation and the role of the methylene spacer.

Workflow:

-

Crystallization: Co-crystallize hCA II with the compound using the hanging drop vapor diffusion method (Buffer: 1.0 M sodium citrate, 100 mM Tris, pH 8.5).

-

Diffraction: Collect data at 100 K using a synchrotron source.

-

Refinement: Solve structure via molecular replacement (PDB template: 3CA2). Look for electron density connected to the

ion corresponding to the sulfonamide nitrogen.

Experimental Workflow Diagram

Caption: Step-by-step workflow from synthesis to mechanistic validation using kinetic and structural assays.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

- Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4-difluorophenyl moieties and their interaction with isozymes I, II, and IV. Journal of Enzyme Inhibition, 15(6), 533-546.

-

World Intellectual Property Organization. (2019). WO2019149738A1 - Protein kinase MKK4 inhibitors for promoting liver regeneration. Patentscope. Link

-

PubChem. (2024). Compound Summary: (2,4-Difluorophenyl)methanesulfonamide.[2][3][4] National Library of Medicine. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2018134254A1 - Protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death - Google Patents [patents.google.com]

- 4. WO2019149738A1 - Protein kinase mkk4 inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death - Google Patents [patents.google.com]

Spectroscopic Blueprint of (2,4-Difluorophenyl)methanesulfonamide: A Technical Guide

Introduction

(2,4-Difluorophenyl)methanesulfonamide is a halogenated aromatic sulfonamide, a class of compounds pivotal in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of such molecules is the bedrock of understanding their function and ensuring their quality. Spectroscopic analysis provides an empirical fingerprint of a molecule's architecture. This guide offers an in-depth exploration of the predicted spectroscopic characteristics of (2,4-Difluorophenyl)methanesulfonamide, grounded in fundamental principles and data from analogous structures. While direct experimental spectra for this specific molecule are not widely published, this document serves as a robust predictive framework for researchers, scientists, and drug development professionals, enabling its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Implications

The structure of (2,4-Difluorophenyl)methanesulfonamide integrates a 2,4-difluorophenyl ring, a methanesulfonamide core (-SO₂NH-), and a terminal methyl group. Each of these components imparts distinct and predictable signatures across various spectroscopic techniques. The electronegative fluorine atoms and the sulfonyl group significantly influence the electronic environment of the aromatic ring, while the sulfonamide linkage and the methyl group provide further characteristic signals. Understanding these individual contributions is key to deciphering the molecule's complete spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom. For (2,4-Difluorophenyl)methanesulfonamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive structural assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the sulfonamide N-H proton, and the methyl protons.

-

Aromatic Region (δ 6.8-7.5 ppm): The 2,4-difluoro substitution pattern results in three non-equivalent aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nature of the fluorine and sulfonamide groups. The proton ortho to the sulfonamide and meta to a fluorine (H-6) is expected to be the most downfield. The proton ortho to a fluorine and meta to the sulfonamide (H-3) would be next, followed by the proton meta to both a fluorine and the sulfonamide (H-5). The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F interactions.

-

Sulfonamide N-H (variable, broad singlet): The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, but typically appears as a broad singlet. In a non-protic solvent like DMSO-d₆, its chemical shift could be in the range of δ 8.0-10.0 ppm.

-

Methyl Group (δ ~3.0 ppm): The protons of the methyl group attached to the sulfonyl group are expected to appear as a sharp singlet around δ 3.0 ppm, deshielded by the adjacent electron-withdrawing sulfonyl group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

-

Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C-2 and C-4) will exhibit large one-bond C-F coupling constants (¹JCF) and appear as doublets. Their chemical shifts will be significantly downfield. The other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF).

-

Methyl Carbon (δ ~40 ppm): The methyl carbon is expected to resonate around δ 40 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for confirming the fluorine substitution pattern.

-

Aromatic Fluorines (δ -100 to -120 ppm): Two distinct signals are expected for the two fluorine atoms, referenced against CFCl₃. The fluorine at the 2-position will likely be a doublet of doublets due to coupling to the fluorine at the 4-position and the adjacent proton (H-3). The fluorine at the 4-position will also be a doublet of doublets, coupling to the fluorine at the 2-position and the adjacent proton (H-3 and H-5). The typical range for aromatic fluorine chemical shifts is between -100 and -170 ppm[1].

Data Summary: Predicted NMR Spectral Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| -CH₃ | ~3.0 ppm (s, 3H) | ~40 ppm | - |

| -NH- | Variable (br s, 1H) | - | - |

| Ar-H3 | ~6.9 ppm (ddd) | ~105 ppm (d, ²JCF) | - |

| Ar-H5 | ~7.1 ppm (ddd) | ~112 ppm (dd, ²JCF, ⁴JCF) | - |

| Ar-H6 | ~7.4 ppm (td) | ~128 ppm (d, ³JCF) | - |

| Ar-C1 | - | ~125 ppm (dd) | - |

| Ar-C2 | - | ~160 ppm (dd, ¹JCF, ³JCF) | ~ -110 ppm (dd) |

| Ar-C4 | - | ~162 ppm (dd, ¹JCF, ³JCF) | ~ -115 ppm (dd) |

Chemical shifts (δ) in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets, td = triplet of doublets, ddd = doublet of doublet of doublets.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (2,4-Difluorophenyl)methanesulfonamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a multinuclear probe is required.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard[2].

Visualization: Predicted ¹H-¹⁹F Coupling Network

Caption: Predicted spin-spin coupling interactions in the aromatic region.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Predicted Characteristic IR Absorptions

-

N-H Stretch (3300-3200 cm⁻¹): A moderate to strong absorption band is expected in this region, characteristic of the N-H bond in the sulfonamide group.

-

C-H Stretches (3100-2850 cm⁻¹): Aromatic C-H stretching vibrations typically appear between 3100-3000 cm⁻¹. Aliphatic C-H stretches from the methyl group are expected in the 3000-2850 cm⁻¹ range.

-

S=O Stretches (1350-1300 cm⁻¹ and 1170-1150 cm⁻¹): The sulfonyl group will give rise to two strong and distinct absorption bands corresponding to its asymmetric and symmetric stretching vibrations, respectively. These are highly characteristic of sulfonamides.

-

C-F Stretches (1250-1000 cm⁻¹): Strong absorptions due to the stretching of the carbon-fluorine bonds are expected in the fingerprint region.

Data Summary: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3200 | Medium-Strong | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 3000-2850 | Medium | Aliphatic C-H Stretch |

| 1350-1300 | Strong | Asymmetric S=O Stretch |

| 1170-1150 | Strong | Symmetric S=O Stretch |

| 1250-1000 | Strong | C-F Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid (2,4-Difluorophenyl)methanesulfonamide directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Visualization: IR Analysis Workflow

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure.

Predicted Molecular Ion and Fragmentation Pattern

-

Molecular Ion (M⁺): The nominal molecular weight of (2,4-Difluorophenyl)methanesulfonamide (C₇H₇F₂NO₂S) is 207.2 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be calculated.

-

Key Fragmentation: A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of SO₂ (64 Da)[3][4]. Other expected fragmentations include the loss of the methyl group (•CH₃, 15 Da) and cleavage of the C-S and S-N bonds.

Data Summary: Predicted Mass Spectrometry Data

| m/z (Predicted) | Possible Identity |

| 207 | [M]⁺ |

| 192 | [M - •CH₃]⁺ |

| 143 | [M - SO₂]⁺ |

| 128 | [C₆H₃F₂N]⁺ |

| 79 | [CH₃SO₂]⁺ |

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic blueprint of (2,4-Difluorophenyl)methanesulfonamide presented herein, based on predictive analysis and data from analogous structures, provides a robust framework for its unequivocal identification. The combination of ¹H, ¹³C, and ¹⁹F NMR offers a detailed map of the molecular skeleton, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and provides valuable information on the molecule's stability and fragmentation pathways. This comprehensive guide equips researchers with the necessary knowledge to interpret the spectroscopic data of this compound and its derivatives, facilitating advancements in drug discovery and development.

References

-

PubChem. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]

-

Wang, R., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 433-441. Retrieved from [Link]

-

Ujam, C. P., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7545. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

-

PubMed. (n.d.). Infrared absorption spectra of organic sulfur compounds. II. Studies on S-N stretching bands of methanesulfonamide derivatives. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Chart. Retrieved from [Link]

-

ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

Sources

Technical Guide: X-ray Crystallography of (2,4-Difluorophenyl)methanesulfonamide Analogs

Executive Summary

This technical guide details the crystallographic characterization of (2,4-Difluorophenyl)methanesulfonamide and its structural analogs.[1][2] These compounds are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for acetanilides or as core scaffolds in Carbonic Anhydrase (CA) and COX-2 inhibitors.[1][2][3]

The presence of the 2,4-difluoro substitution pattern introduces unique challenges and opportunities in solid-state analysis. The high electronegativity and low polarizability of organic fluorine atoms frequently lead to rotational disorder and weak, yet structure-directing, C–H···F interactions. This guide provides a self-validating workflow for growing diffraction-quality crystals, solving the phase problem, and refining the structure to publication standards (R1 < 0.05).

Molecular Context & Structural Rationale

The target molecule, N-(2,4-difluorophenyl)methanesulfonamide, features a sulfonamide moiety (

The "Fluorine Effect" in Crystallography

Unlike heavier halogens (Cl, Br, I), fluorine does not typically form strong "halogen bonds" (C–X[1]···LB).[1][2][3] Instead, in (2,4-difluorophenyl) systems, the crystal packing is governed by a hierarchy of forces:

-

Strong Hydrogen Bonds: The Sulfonamide N–H[1][4][5]···O=S interaction (homomeric dimers or catemers).[1][2][3]

-

Weak Hydrogen Bonds: C–H···F interactions, which are electrostatic in nature and highly directional.[1]

-

Fluorine-Fluorine Contacts: Type I (symmetrical) and Type II (bent) F[1][2][3]···F contacts often stabilize the lattice in the absence of strong donors.[1]

Critical Insight: The 2,4-substitution pattern often disrupts planar stacking due to steric repulsion, forcing the molecule into a twisted conformation (torsion angle

Protocol: Crystal Growth Optimization

Growing single crystals of fluorinated sulfonamides requires overcoming their tendency to form microcrystalline powders due to poor solubility in non-polar solvents and rapid precipitation in polar ones.[1]

Validated Crystallization Matrix

-

Purity Requirement: >98% by HPLC. Impurities >1% often poison the faces of fluorinated crystals, leading to twinning.[1]

-

Method B: Liquid-Assisted Grinding (LAG) Screening [1][2][3]

-

If Method A fails, use LAG to identify the thermodynamically stable polymorph before attempting growth.[1] Grind 50 mg of solid with 2 drops of Ethyl Acetate for 20 minutes.

-

Workflow Diagram: Crystallization Decision Tree

Figure 1: Decision tree for crystallizing fluorinated sulfonamides, prioritizing solvent polarity matching.

Data Collection & Diffraction Strategy

Fluorine atoms have relatively low scattering power compared to sulfur.[1][2][3] To resolve the C–F bond lengths accurately (typically 1.35 Å) and distinguish F from H in difference maps, high-redundancy data is required.[1][2][3]

Beamline/Diffractometer Settings

| Parameter | Setting | Rationale |

| Temperature | 100 K (Cryostream) | Essential.[1][2][3] Reduces thermal motion (Uiso) of the terminal fluorine atoms, preventing "smearing" of electron density.[1] |

| Source | Mo K | Preferred over Cu K |

| Resolution | 0.75 Å (minimum) | High resolution is needed to observe the deformation density of the S=O bonds.[1] |

| Redundancy | > 4.0 | High redundancy improves the signal-to-noise ratio, critical for spotting weak reflections from thin plates.[2][3] |

Structure Solution & Refinement

This is the most critical phase for (2,4-difluorophenyl) analogs.[1][2][3] The symmetry of the phenyl ring often leads to rotational disorder , where the 2,4-difluoro pattern is superimposed with a 3,5-difluoro or non-substituted orientation if the ring flips 180°.

Step-by-Step Refinement Protocol

-

Phasing: Use SHELXT (Intrinsic Phasing).[1][2][3] The Sulfur atom provides a strong anomalous signal that usually anchors the solution immediately.[1]

-

Handling Fluorine Disorder:

-

Symptom:[1][2][3][7][8] Elongated thermal ellipsoids on F atoms or large Q-peaks in difference maps near the phenyl ring.

-

Solution: Model the disorder using the PART instruction in SHELXL.[1] Split the ring into two components (e.g., Part 1: 80% occupancy, Part 2: 20%).

-

Restraints: Apply SAME or SADI restraints to ensure the geometry of the disordered F-atoms remains chemically reasonable (C–F

1.35 Å).

-

-

Hydrogen Placement:

-

N-H: Locate the sulfonamide Nitrogen proton in the difference map. Do not geometricaly fix (HFIX) immediately. Refine its coordinates freely with a DFIX restraint (N–H 0.88 Å) to confirm the hydrogen bonding network.

-

C-H: Use HFIX 43 for aromatic protons.

-

Diagram: Refinement Logic Flow

Figure 2: Refinement workflow focusing on the identification and treatment of Fluorine disorder.

Supramolecular Architecture & Analysis

In the absence of classical strong donors (like -OH), the (2,4-difluorophenyl)methanesulfonamide lattice is constructed via Supramolecular Synthons .[1][2][3]

Key Interactions to Quantify

When analyzing your solved structure, generate a table comparing these specific geometric parameters to validate the model:

| Interaction Type | Atoms involved | Typical Distance (Å) | Significance |

| Sulfonamide Dimer | N–H[1][2][3]···O=S | Dominant interaction; forms | |

| Intramolecular Contact | C–H(ortho)[1][2][3][9]···O=S | Locks the conformation of the N-S bond. | |

| Fluorine Contact | C–H···F–C | Directional "steering" force; look for linearity ( | |

| Centroid···Centroid | Often disrupted in 2,4-difluoro analogs due to electrostatics.[3] |